molecular formula C10H9ClN2O B1493645 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol CAS No. 36141-23-8

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol

Cat. No.: B1493645
CAS No.: 36141-23-8
M. Wt: 208.64 g/mol
InChI Key: ITYOFLWVECCKGF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a chemical compound characterized by its unique structure, which includes a chloro group, a phenol group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole-5-carbaldehyde and 2-chlorophenol as the starting materials.

  • Condensation Reaction: These materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

  • Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to form hydroxylamine derivatives.

  • Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: Various nucleophiles, such as ammonia or nitrite, can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Hydroxylamine derivatives and other reduced forms.

  • Substitution Products: Amino derivatives, nitro derivatives, and other substituted compounds.

Scientific Research Applications

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol is similar to other pyrazole derivatives, such as 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and 2-chlorophenol. its unique combination of functional groups and structural features sets it apart, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(2-methylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYOFLWVECCKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634818
Record name (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36141-23-8
Record name (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-chlorochromone (2.00 g, 0.011 mol) in ethanol (35 mL) was added methylhydrazine sulfate (1.85 g, 0.013 mol) and triethylamine (2.0 mL, 0.014 mol) and the mixture was heated at reflux for 18 hours. After cooling to room temperature, the reaction mixture was concentrated in vacuo and the resulting residue purified by silica gel chromatography eluting with 0 to 100% EtOAc in hexane to yield two regioisomeric products in a 1:4 ratio, the title compound being the minor regiosiomer.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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